1-Ethoxy-1-oxopropan-2-yl 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate
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Overview
Description
1-Ethoxy-1-oxopropan-2-yl 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is characterized by its complex structure, which includes ethoxy, oxopropan, chloro, and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-1-oxopropan-2-yl 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate typically involves the reaction of ethyl lactate with 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid. The reaction is carried out in the presence of a suitable catalyst and solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-1-oxopropan-2-yl 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethoxy-1-oxopropan-2-yl 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Ethoxy-1-oxopropan-2-yl 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (S)- (2-chloro-5- (2-chloro-4- (trifluoromethyl)phenoxy)benzoyl)lactate
- Ethyl O- (2-chloro-5- (2-chloro-α,α,α-trifluoro-P-toyloxy)benzoyl)-L-lactate
- (2S)-1-ethoxy-1-oxopropan-2-yl 2-chloro-5- [2-chloro-4- (trifluoromethyl)phenoxy]benzoate
Uniqueness
1-Ethoxy-1-oxopropan-2-yl 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various applications .
Properties
CAS No. |
88185-22-2 |
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Molecular Formula |
C19H16ClF3O5 |
Molecular Weight |
416.8 g/mol |
IUPAC Name |
[(2R)-1-ethoxy-1-oxopropan-2-yl] 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate |
InChI |
InChI=1S/C19H16ClF3O5/c1-3-26-17(24)11(2)27-18(25)12-5-4-6-14(9-12)28-16-8-7-13(10-15(16)20)19(21,22)23/h4-11H,3H2,1-2H3/t11-/m1/s1 |
InChI Key |
DOLMSCQDFJTGQH-LLVKDONJSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](C)OC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl |
Canonical SMILES |
CCOC(=O)C(C)OC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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